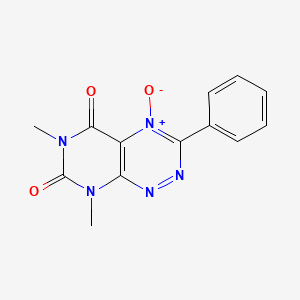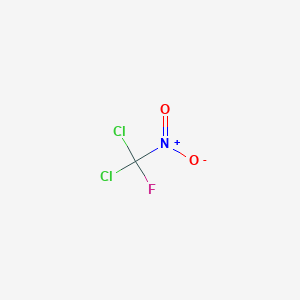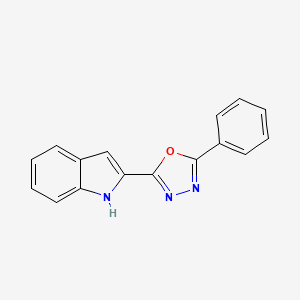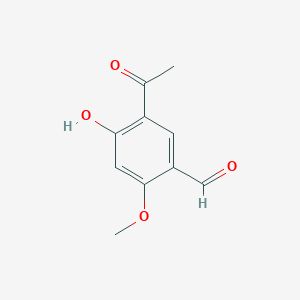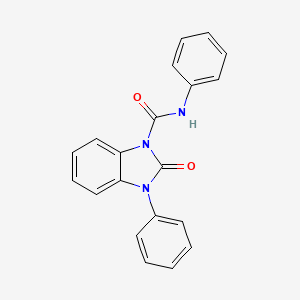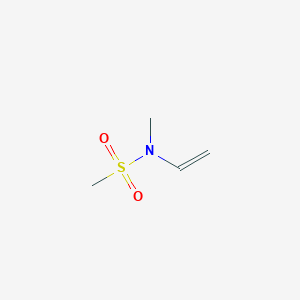
n-Ethenyl-n-methylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Ethenyl-n-methylmethanesulfonamide is an organosulfur compound with the molecular formula C₄H₇NO₂S. It is characterized by the presence of a sulfonamide group, which consists of a sulfonyl group connected to an amine group. This compound is known for its stability and crystalline nature, making it a valuable substance in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
n-Ethenyl-n-methylmethanesulfonamide can be synthesized through the reaction of sulfonyl chlorides with amines. The general reaction involves the use of a base such as pyridine to absorb the hydrochloric acid generated during the reaction . The reaction can be represented as follows:
RSO2Cl+R2′NH→RSO2NR2′+HCl
In this reaction, RSO₂Cl represents the sulfonyl chloride, and R’₂NH represents the amine.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
n-Ethenyl-n-methylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
n-Ethenyl-n-methylmethanesulfonamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of n-Ethenyl-n-methylmethanesulfonamide involves its interaction with molecular targets through its sulfonamide group. This group can form stable complexes with various enzymes and proteins, inhibiting their activity. The compound’s effects are mediated through pathways involving enzyme inhibition and protein binding .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide: A simpler sulfonamide with similar properties but lacking the ethenyl and methyl groups.
Sulfanilamide: A well-known sulfonamide used in the development of sulfa drugs.
Sulfamethoxazole: An antibiotic that contains a sulfonamide group and is widely used in medicine.
Uniqueness
n-Ethenyl-n-methylmethanesulfonamide is unique due to its specific structural features, including the ethenyl and methyl groups, which confer distinct chemical properties and reactivity compared to other sulfonamides .
Properties
CAS No. |
44637-63-0 |
|---|---|
Molecular Formula |
C4H9NO2S |
Molecular Weight |
135.19 g/mol |
IUPAC Name |
N-ethenyl-N-methylmethanesulfonamide |
InChI |
InChI=1S/C4H9NO2S/c1-4-5(2)8(3,6)7/h4H,1H2,2-3H3 |
InChI Key |
WZQIQDXPJLYRCF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C=C)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



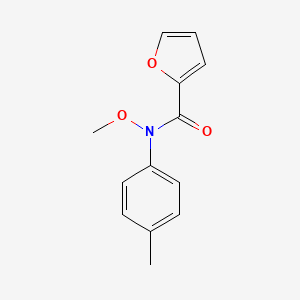
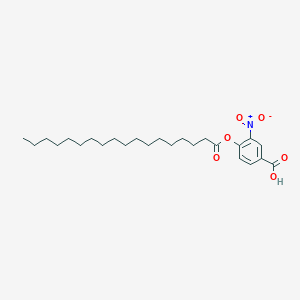
![2-Propenenitrile, 2-nitro-3-[1-(phenylmethyl)-1H-indol-3-yl]-](/img/structure/B14659285.png)
![12-Methylbenzo[c]acridin-7(12H)-one](/img/structure/B14659293.png)
